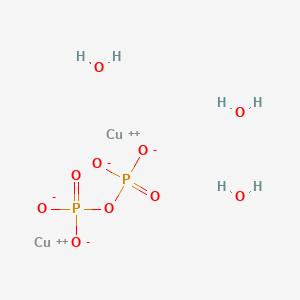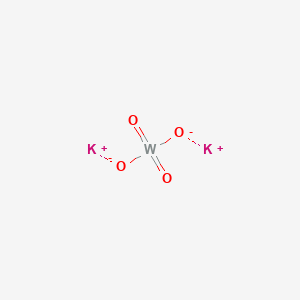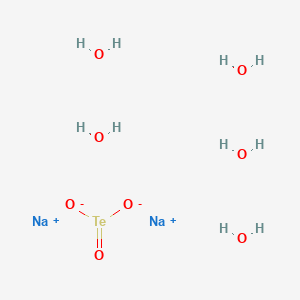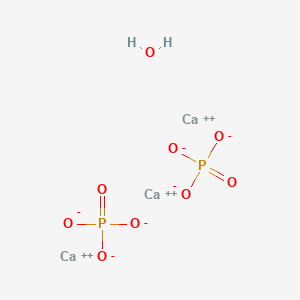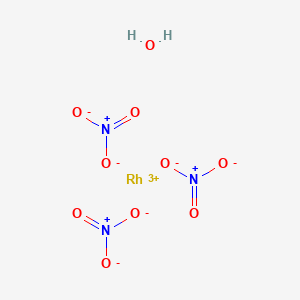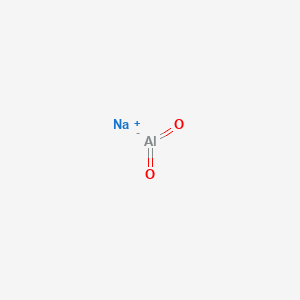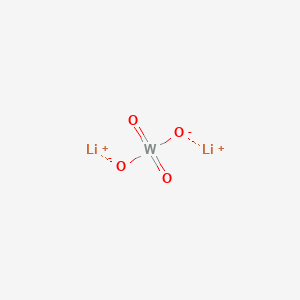
Dilithium tetraoxotungstate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium tetraoxotungstate is a useful research compound. Its molecular formula is Li2O4W and its molecular weight is 261.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Lithium Salt of Tetrahydroxybenzoquinone : This study discusses the use of lithiated redox organic molecules, such as lithiated oxocarbon salts, as alternative electrode materials for Li-ion battery technology. The key material, tetralithium salt of tetrahydroxybenzoquinone, demonstrates good electrochemical performance and sustainability (Chen et al., 2009).
Dilithium Tetragermanate : This paper explores the orthorhombic structure of dilithium tetragermanate, suggesting its polar and potentially ferroelectric state. The structure includes independent Li, Ge, and O atoms, forming a three-dimensional framework (Redhammer & Tippelt, 2013).
Dilithium Hexadecaphosphide : This research focuses on the synthesis and structure determination of dilithium hexadecaphosphide. The study provides insights into the crystalline structure and the arrangement of atoms within this compound (Baudler et al., 1985).
Dilithium Tetraborate (DLTB) : The paper discusses DLTB, a piezoelectric material used in frequency control and signal processing applications. It covers the growth and fabrication technology of DLTB crystals (Gualtieri et al., 1992).
Dilithium Disiloxanolate Disilanol : This study describes the synthesis and structural characterization of the first dilithium salt of a tetrahydroxydisiloxane, revealing a dimeric motif in the solid state (Čas et al., 2015).
Dilithium Benzenedipropiolate : Investigated as a potential negative electrode material for lithium-ion batteries, this material shows a high specific capacity and reversible oxidation-reduction of its unsaturated carbon–carbon bonds (Renault et al., 2016).
Propiedades
IUPAC Name |
dilithium;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.4O.W/q2*+1;;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKKBXOJPMZVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][W](=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2O4W |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B8022027.png)
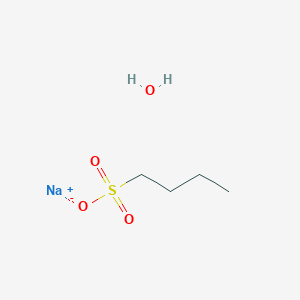
![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)
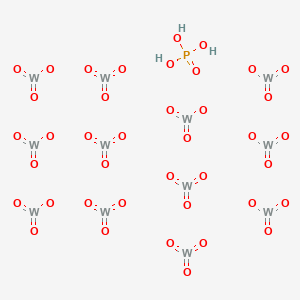
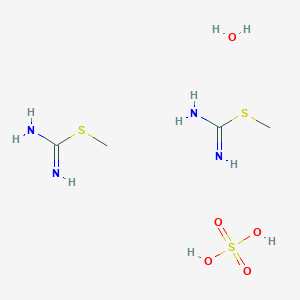
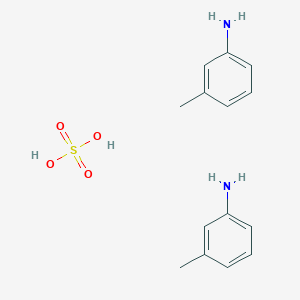
![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)

